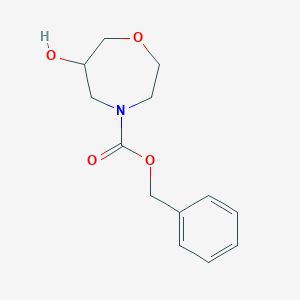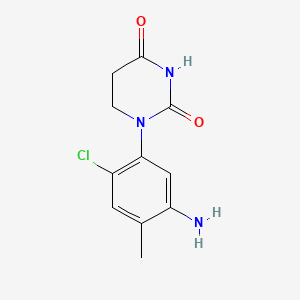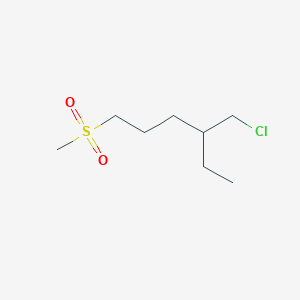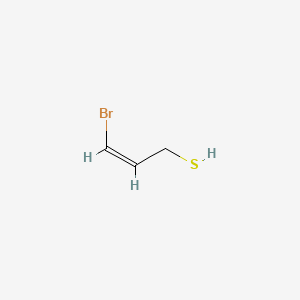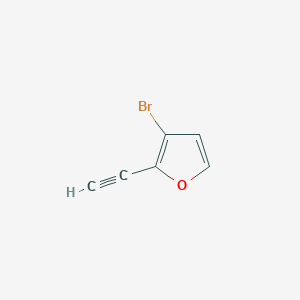
3-Bromo-2-ethynylfuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-ethynylfuran: is an organic compound with the molecular formula C₆H₃BrO. It is a derivative of furan, a five-membered aromatic ring containing one oxygen atom. The presence of a bromine atom at the third position and an ethynyl group at the second position makes this compound unique and of interest in various chemical research fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-ethynylfuran typically involves the bromination of 2-ethynylfuran. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under mild conditions. The reaction proceeds via a radical mechanism, selectively brominating the furan ring at the third position.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and implementing safety measures to handle the reactive intermediates and by-products.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 3-Bromo-2-ethynylfuran can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents include sodium azide, potassium cyanide, and various amines.
Oxidation and Reduction: The ethynyl group can be oxidized to form carboxylic acids or reduced to form alkenes or alkanes under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium cyanide, amines; typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Boronic acids, palladium catalysts, bases like potassium carbonate; typically carried out in aqueous or alcoholic solvents.
Major Products:
Substitution Products: Azides, nitriles, amines.
Coupling Products: Biaryl compounds, styrenes.
Oxidation Products: Carboxylic acids.
Reduction Products: Alkenes, alkanes.
Aplicaciones Científicas De Investigación
Chemistry: 3-Bromo-2-ethynylfuran is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures through cross-coupling reactions .
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the synthesis of pharmaceuticals, agrochemicals, and materials science for the development of novel polymers and advanced materials .
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-ethynylfuran in chemical reactions involves the activation of the furan ring and the ethynyl group. The bromine atom at the third position is a good leaving group, facilitating nucleophilic substitution and cross-coupling reactions. The ethynyl group can participate in various addition and cycloaddition reactions, contributing to the compound’s versatility in organic synthesis .
Comparación Con Compuestos Similares
2-Bromo-3-ethynylfuran: Similar structure but with different substitution pattern.
3-Bromo-2-furylacetylene: Similar structure with an extended ethynyl group.
2-Ethynylfuran: Lacks the bromine atom, making it less reactive in substitution reactions.
Uniqueness: 3-Bromo-2-ethynylfuran is unique due to the presence of both a bromine atom and an ethynyl group on the furan ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C6H3BrO |
|---|---|
Peso molecular |
170.99 g/mol |
Nombre IUPAC |
3-bromo-2-ethynylfuran |
InChI |
InChI=1S/C6H3BrO/c1-2-6-5(7)3-4-8-6/h1,3-4H |
Clave InChI |
DWADAMWJTOSWHO-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=C(C=CO1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13490157.png)
![3-[(4-fluorophenyl)methyl]cyclobutan-1-amine hydrochloride, Mixture of diastereomers](/img/structure/B13490170.png)
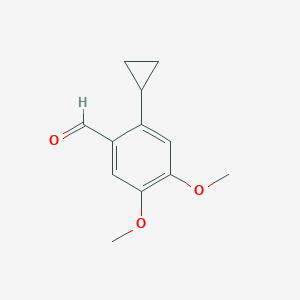

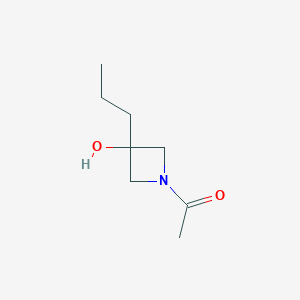
![N-[4-(2-{[2-(3-chlorophenyl)ethyl]amino}propan-2-yl)phenyl]acetamide](/img/structure/B13490200.png)


